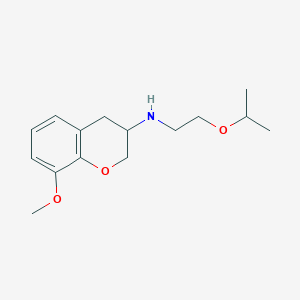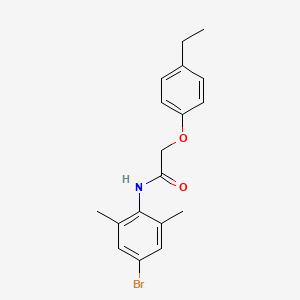
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, also known as IMMA, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. IMMA belongs to the family of chroman derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been studied extensively for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. In cancer cells, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the Akt/mTOR and ERK signaling pathways, which are involved in cell survival and proliferation. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has also been found to activate the p38 MAPK and JNK signaling pathways, which are involved in the induction of apoptosis and cell cycle arrest. In inflammation, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to inhibit the NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been found to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In inflammation, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been found to reduce the production of pro-inflammatory cytokines and chemokines, and attenuate the inflammatory response. In neurodegenerative diseases, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been shown to reduce oxidative stress, inflammation, and neuronal damage.
Advantages and Limitations for Lab Experiments
(2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is also relatively non-toxic and has low side effects. However, there are also limitations to using (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine in lab experiments, including its limited bioavailability and specificity. Further research is needed to optimize the delivery and targeting of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine to specific tissues and cells.
Future Directions
There are several future directions for research on (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine. One direction is to investigate the potential of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine and its analogs to identify more potent and specific compounds. Additionally, the development of novel delivery systems for (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine could enhance its bioavailability and targeting to specific tissues and cells. Overall, (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has great potential as a therapeutic agent and warrants further investigation.
Synthesis Methods
The synthesis of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine involves a multi-step process that begins with the preparation of 8-methoxy-3,4-dihydro-2H-chromen-3-amine, which is then reacted with isopropoxyethyl chloride to form the final product. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The yield of (2-isopropoxyethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratios.
properties
IUPAC Name |
8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-11(2)18-8-7-16-13-9-12-5-4-6-14(17-3)15(12)19-10-13/h4-6,11,13,16H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTJFNTUIKWLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCNC1CC2=C(C(=CC=C2)OC)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-(2-propan-2-yloxyethyl)-3,4-dihydro-2H-chromen-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6004541.png)
![N-[(1-{[(3-chloro-4-methoxyphenyl)amino]carbonyl}-3-piperidinyl)methyl]nicotinamide](/img/structure/B6004544.png)
![2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B6004559.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6004575.png)

![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)
![3-{2-[4-(ethoxycarbonyl)-4-(3-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004595.png)
![1-(3-{[(1,3-benzoxazol-2-ylmethyl)(methyl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B6004596.png)
![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6004610.png)
![N-(2-chlorobenzyl)-3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6004622.png)